3-Pentanone

描述

Historical Context and Evolution of Research on Symmetrical Dialkyl Ketones

The study of symmetrical dialkyl ketones, a class of organic compounds characterized by a carbonyl group flanked by two identical alkyl groups, has been a cornerstone in the development of organic chemistry. ebsco.com Early research, dating back to the foundational days of organic synthesis, focused on the preparation and characteristic reactions of these compounds. ebsco.com Historically, methods for synthesizing symmetrical ketones included the decarboxylation of carboxylic acids over metal oxide catalysts, a process known as ketonic decarboxylation. wikipedia.org For instance, 3-pentanone can be synthesized from propanoic acid using this method. wikipedia.org

The evolution of research on symmetrical ketones has been driven by the development of new synthetic methodologies and analytical techniques. Over the years, the focus has expanded from basic synthesis and reactivity to more complex areas. The advent of organometallic chemistry provided novel routes for their synthesis, such as the reaction of organoboranes with specific reagents. tandfonline.comtandfonline.com More recently, catalytic methods, including those using cobalt, have been developed for the synthesis of symmetrical diaryl ketones, showcasing the ongoing innovation in this field. researchgate.netresearchgate.net

The investigation into the chemical behavior of symmetrical ketones has also evolved significantly. The polarity of the carbonyl group is a key determinant of their reactivity, leading to reactions like nucleophilic addition and reduction. ebsco.com Early photochemical studies on aliphatic ketones, including symmetrical ones, laid the groundwork for understanding their behavior upon exposure to light. bohrium.com These foundational studies have paved the way for more detailed investigations into reaction mechanisms and the formation of transient species.

Significance of this compound as a Model Compound in Organic Chemistry and Related Disciplines

This compound, also known as diethyl ketone, is a simple, colorless liquid, symmetrical dialkyl ketone that serves as a vital model compound in various branches of chemistry. wikipedia.orgchemicalbook.com Its straightforward and symmetrical structure makes it an ideal candidate for fundamental studies, allowing researchers to investigate the core reactivity of aliphatic ketones without the complications of asymmetrical substitution. wikipedia.orgyoutube.com

In organic synthesis , this compound is a precursor in the industrial synthesis of important molecules like Vitamin E and the antiviral drug Oseltamivir (Tamiflu). chemicalbook.com It also participates in aldol (B89426) condensation reactions, which are fundamental carbon-carbon bond-forming reactions. rsc.org

In physical chemistry and chemical physics , this compound is extensively used in photochemical and combustion studies. The photolysis of this compound has been a subject of research to understand the decomposition quantum yield and triplet state lifetime, providing insights into the fundamental processes of light-induced reactions in ketones. bohrium.com It is also used in studies of laser-induced fluorescence (LIF) to probe mixture formation and temperature in environments like internal combustion engines. researchgate.netresearchgate.net Its fluorescence properties, though weaker than other tracers like toluene, are sensitive to temperature, making it a useful diagnostic tool. researchgate.net

In atmospheric and combustion chemistry , the oxidation and reaction kinetics of this compound are of significant interest. It has been identified as a potential biofuel candidate, prompting detailed studies of its low-temperature oxidation chemistry and ignition delay times. researchgate.netresearchgate.net Understanding its degradation pathways, such as its reaction with chlorine atoms, is crucial for modeling atmospheric processes. acs.org

The following table summarizes some of the key physical and chemical properties of this compound:

| Property | Value |

| IUPAC Name | Pentan-3-one |

| Other Names | Diethyl ketone, DEK |

| CAS Number | 96-22-0 |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.132 g/mol |

| Appearance | Colorless liquid |

| Odor | Acetone-like |

| Boiling Point | 100–102 °C |

| Melting Point | -39 °C |

| Flash Point | 11.67 °C |

| Solubility in Water | Soluble in about 25 parts water |

Data sourced from multiple references. wikipedia.orgwikipedia.orgrestek.comnih.gov

Scope and Research Imperatives for Comprehensive Investigation

Despite decades of research, several aspects of this compound's chemistry warrant further investigation to address current scientific and industrial challenges. The following research imperatives outline the key areas for future studies:

Advanced Combustion and Biofuel Applications: As this compound is considered a promising biofuel candidate, a deeper understanding of its combustion kinetics under various conditions is crucial. researchgate.net This includes more accurate measurements of ignition delay times, laminar flame speeds, and the development of more robust kinetic models to predict its behavior in next-generation engines. researchgate.net The influence of its preferential evaporation from fuel mixtures also requires further study to optimize its use as a fuel tracer. researchgate.net

Atmospheric Chemistry and Environmental Fate: The atmospheric degradation pathways of this compound and related ketones need to be more precisely characterized. acs.org This involves studying their reactions with key atmospheric oxidants and determining the formation yields of secondary organic aerosols. Such data are essential for accurate air quality modeling.

Catalytic and Synthetic Methodology: The development of more efficient and sustainable catalytic methods for the synthesis of this compound and other symmetrical ketones is an ongoing goal. This includes exploring greener reaction conditions and catalysts to minimize environmental impact. rsc.org Furthermore, expanding the utility of this compound as a building block in the synthesis of complex organic molecules remains a key objective for synthetic chemists. ontosight.ai

Refining Photophysical Models: For its application as a tracer in laser-based diagnostics, more detailed photophysical models are needed. researchgate.net These models should accurately predict the fluorescence quantum yield of this compound under the high-temperature and high-pressure conditions relevant to internal combustion engines. researchgate.net

The table below highlights key research findings related to the reaction kinetics of this compound:

| Reaction Studied | Key Findings |

| Gas-phase photolysis at 3130 Å | Decomposition quantum yield is one over a wide range of temperatures and pressures. Triplet quantum yield varies with pressure. bohrium.com |

| Reaction with Chlorine Atoms (in N₂/O₂) | In the absence of O₂, products are 1-chloro-3-pentanone (B146379) and 2-chloro-3-pentanone. In the presence of O₂, oxygenated products like acetaldehyde (B116499) and 2,3-pentanedione (B165514) are formed. acs.org |

| Low-temperature oxidation | H-atom abstraction reactions dominate fuel consumption. Differences in the resulting radical pools explain isomeric effects on laminar burning velocity. researchgate.net |

| Shock tube ignition | Ignition delay times have been measured at high temperatures, providing data for the validation of combustion kinetic models. researchgate.net |

A comprehensive investigation into these areas will not only deepen our fundamental understanding of this model ketone but also unlock its full potential in various technological applications.

Structure

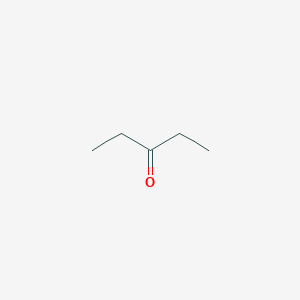

2D Structure

3D Structure

属性

IUPAC Name |

pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O, Array | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021820 | |

| Record name | 3-Pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with an acetone-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

216 °F at 760 mmHg (USCG, 1999), 101.7 °C, 102 °C, 215 °F | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (USCG, 1999), 13 °C, 13 °C (open cup), 13 °C o.c., 55 °F (open cup), (oc) 55 °F | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 % (NIOSH, 2023), Solubility at 20 °C: 2.6 wt% water in 3-pentanone, Miscible with ethanol, ether; soluble in carbon tetrachloride, In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C, In water, 4.589X10+4 mg/L at 25 °C, Solubility in water: moderate, 5% | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8159 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 25 °C, Relative density (water = 1): 0.81 (25 °C), 0.81 | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.0 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

25.85 mmHg (USCG, 1999), 37.7 [mmHg], 37.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 35 mmHg at 77 °F, (77 °F): 35 mmHg | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, mobile liquid | |

CAS No. |

96-22-0 | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SLZ98M9NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 3-Pentanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (USCG, 1999), -39 °C, -42 °C, -44 °F | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Pentanone

Catalytic Ketonization Pathways

Ketonization represents a fundamental approach to synthesizing 3-pentanone, involving the conversion of carboxylic acids or alcohols over heterogeneous catalysts.

Decarboxylation of Propanoic Acid on Metal Oxide Catalysts

The ketonic decarboxylation of propanoic acid is a well-established method for producing this compound. smolecule.com This process typically involves passing propanoic acid vapor over a heated metal oxide catalyst, leading to the formation of this compound, carbon dioxide, and water. smolecule.com The general reaction is as follows:

2 CH₃CH₂COOH → (CH₃CH₂)₂CO + CO₂ + H₂O smolecule.com

Several metal oxide catalysts have demonstrated high efficacy for this transformation:

MnO₂/γ-Al₂O₃: Manganese dioxide supported on gamma-alumina has proven to be a highly active catalyst for this reaction. Optimal conditions, including a specific MnO₂ loading (10%–13%), impregnation time (4–7 h), and calcination temperature (560–640°C), can lead to a conversion rate of propanoic acid exceeding 95% with a product selectivity of over 90% at a reaction temperature between 330–410°C. researchgate.net

CeO₂–Fe₂O₃: Ceria-based composite oxides, particularly those incorporating iron, are effective for the ketonization of propanoic acid. bohrium.comresearchgate.net The addition of iron to ceria can significantly enhance catalytic activity, with a 40 mol% Fe content in CeO₂–Fe₂O₃ showing the highest conversion and selectivity. bohrium.com The presence of Ce-O-Fe species and an increase in surface oxygen vacancies are believed to contribute to the enhanced performance. researchgate.net

Manganese Nodules: Natural manganese nodules, owing to their composition rich in manganese dioxide and other metal oxides, can also catalyze the ketonization of propanoic acid. Their activity is correlated with the content of MnO₂, as well as alkali and alkaline earth metals/oxides. researchgate.net

The reaction mechanism is thought to involve the formation of an acylium cation on the Brønsted acid sites of the catalyst through dehydration. researchgate.net

Vapor-Phase Synthesis from 1-Propanol via Aldol (B89426) Addition Mechanisms

An alternative ketonization approach involves the vapor-phase synthesis of this compound from 1-propanol. This reaction is effectively catalyzed by composite oxides, such as cerium oxide combined with iron oxide. smolecule.comjst.go.jp The mechanism is believed to proceed through an aldol addition-type reaction. In this process, the enolate of an aldehyde or ketone reacts at the α-carbon with the carbonyl of another molecule. organic-chemistry.org Specifically for this compound, this can involve a base-catalyzed aldol addition where the enolate attacks another this compound molecule. reddit.com The initial step is the formation of a resonance-stabilized enolate, which then acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com While the addition step can be unfavorable for ketones due to steric hindrance, subsequent dehydration can drive the reaction to completion. uobabylon.edu.iq

Carbonylation and Hydroformylation Routes

Carbonylation and hydroformylation reactions provide atom-economical pathways to this compound from simple and readily available feedstocks like ethylene (B1197577).

Heterogeneous Ethylene Hydroformylation with Single-Atom and Nanoparticle Catalysts

The hydroformylation of ethylene, which typically yields propanal, can be selectively directed towards the synthesis of this compound using specifically designed heterogeneous catalysts. This one-pot synthesis offers a green and efficient route to the ketone. rsc.orgresearchgate.net

Single-Atom Catalysts (e.g., Ru, Rh): Atomically dispersed ruthenium (Ru) single-atom catalysts supported on activated carbon have shown remarkable selectivity (83.3%) for this compound in ethylene hydroformylation. rsc.orgresearchgate.netcas.cn The isolated Ru atoms with a positive oxidation state (Ruδ+) and a specific coordination structure are identified as the active sites for the crucial C-C coupling step. rsc.org In contrast, Ru nanoparticles tend to favor the hydrogenation of ethylene to ethane. rsc.orgresearchgate.net Similarly, rhodium (Rh) single-atom catalysts are also being explored for their high activity and selectivity in hydroformylation reactions. nih.gov

Nanoparticle Catalysts (e.g., Co): Cobalt-based catalysts, particularly cobalt carbonyl species supported on activated carbon, have also been successfully employed for the formation of this compound during ethylene hydroformylation. researchgate.net The properties of the support material, such as micropore proportion, play a key role in the formation of the desired ketone. researchgate.net Bimetallic systems, such as Rh-Co, have also been investigated to enhance activity and selectivity. researchgate.netconsensus.app

| Catalyst Type | Metal | Support | Selectivity for this compound | Reference |

| Single-Atom | Ru | Activated Carbon | 83.3% | rsc.orgresearchgate.netcas.cn |

| Nanoparticle | Co | Activated Carbon | Main Product | researchgate.net |

Proposed Mechanistic Pathways: Direct Coupling vs. Intermediate Condensation

The mechanism of this compound formation during ethylene hydroformylation is a subject of detailed investigation. Two primary pathways are considered:

Direct Coupling: Density functional theory (DFT) calculations suggest that on Ru single-atom catalysts, the direct coupling of an ethyl group (C₂H₅) and a propionyl group (C₂H₅CO) to form this compound has a significantly lower energy barrier compared to the same reaction on Ru nanoparticles. rsc.orgresearchgate.net This lower barrier makes the formation of this compound more favorable than the formation of propanal, which arises from the coupling of C₂H₅CO* and a hydrogen atom (H*). rsc.orgresearchgate.net

Intermediate Condensation: An alternative pathway involves the initial formation of propanal, which then undergoes a subsequent condensation reaction to form this compound. However, the high selectivity observed with single-atom catalysts points towards the direct coupling mechanism being predominant in those systems. rsc.org

For rhodium-catalyzed systems, the mechanism is also complex, involving various rhodium-carbonyl intermediates. remspec.com The active catalyst is typically a hydridorhodium species, and the reaction proceeds through steps of olefin coordination, migratory insertion to form an alkyl-rhodium species, followed by CO insertion to form an acyl-rhodium complex. remspec.compnnl.gov

Water-Gas Shift Reaction Integration in Carbonylation Processes

A novel and promising approach for the selective synthesis of this compound is the integration of the water-gas shift (WGS) reaction into the ethylene carbonylation process. acs.orgrafaldb.comacs.org In this system, water serves as a clean and in-situ source of hydrogen. acs.orgacs.org

This integrated process has been successfully demonstrated using a defective ceria-supported rhodium (Rh/CeO₂) catalyst. acs.orgrafaldb.comacs.org The interface between the Rh nanoparticles and the ceria support, which contains oxygen vacancies, is crucial for activating water, carbon monoxide, and ethylene. acs.orgrafaldb.com The WGS reaction proceeds via a redox pathway, generating a "lean hydrogen" environment on the catalyst surface. acs.orgrafaldb.com This hydrogen-deficient condition suppresses the hydrogenation of the propionyl intermediate to propanal and instead promotes its ethylation to form this compound. acs.orgrafaldb.com Isotopic tracing studies have confirmed that the hydrogen for the carbonylation process originates from water. acs.orgacs.org This method provides an alternative and highly selective route to heavier ketones from alkenes. acs.orgrafaldb.com

Enolate Chemistry and Stereochemical Control

The enolates of this compound serve as crucial nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate, which can exist as either the E or Z isomer. Precise control over the formation of these stereoisomers is therefore a key aspect of modern synthetic strategy.

Stereoselective Formation of E and Z Enolates

The stereoselective generation of E and Z enolates of this compound is influenced by factors such as the choice of base and the reaction conditions, which can favor either kinetic or thermodynamic control.

Under conditions of kinetic control, using a sterically demanding base, the less hindered α-proton is removed, leading to the formation of the E enolate as the major product. For instance, the use of lithium tetramethylpiperidide (LTMP) results in a kinetically preferred product ratio of Z:E = 14:86. pageplace.de However, when the reaction is allowed to reach equilibrium (thermodynamic control), the more stable Z enolate predominates, with the ratio shifting to Z:E = 92:8. pageplace.de The greater thermodynamic stability of the Z enolate is attributed to the minimization of steric interactions.

The choice of the deprotonating base is critical. Studies have shown that bases like lithium 2,4,6-trichloroanilide, lithium diphenylamide, and lithium phenyltrimethylsilylamide can exhibit high Z selectivity. quimicaorganica.org This preference is linked to the lower basicity of the amide anion and an acyclic transition state that minimizes steric strain. quimicaorganica.org Furthermore, the addition of lithium halides, such as lithium bromide (LiBr), can significantly enhance stereoselectivity. For example, in the deprotonation of this compound with LiTMP, adding one equivalent of LiBr can improve the E/Z ratio from 10:1 to 60:1. quimicaorganica.org

| Condition | Base | Additive | Dominant Enolate | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| Kinetic Control | LTMP | None | E | 14:86 | pageplace.de |

| Thermodynamic Control | - | None | Z | 92:8 | pageplace.de |

| Kinetic Control | LiTMP | LiBr (1 equiv.) | E | ~1:60 | quimicaorganica.org |

Influence of Solvent Systems on Enolate Geometry (e.g., THF vs. THF/HMPT)

The solvent system plays a pivotal role in determining the geometry of the enolate formed. The coordinating ability of the solvent can alter the structure of the transition state during deprotonation.

In weakly coordinating solvents like tetrahydrofuran (B95107) (THF), lithium enolates tend to exist as aggregates, often as tetramers. ubc.ca This aggregation influences the steric environment around the enolate. For lithium enolates, the lithium cation coordinates to the carbonyl oxygen, and in a solvent like THF, this interaction is strong.

The addition of a strongly coordinating, polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA, also known as HMPT) dramatically alters the enolate's environment. HMPA effectively solvates the lithium cation, breaking up the enolate aggregates into monomers. quimicaorganica.orgubc.ca This solvation reduces the importance of the lithium cation's coordination with the carbonyl oxygen. quimicaorganica.org Consequently, the reaction proceeds through a more open, acyclic transition state, which favors the formation of the Z enolate to minimize steric interactions. quimicaorganica.org While specific data for this compound is part of a broader trend, the deprotonation of the structurally similar 2-pentanone with lithium diisopropylamide (LDA) in the presence of HMPA shows a distinct preference for the Z enolate, whereas LDA in THF alone favors the E enolate. quimicaorganica.org

| Solvent System | Coordinating Ability | Effect on Li+ Cation | Enolate Structure | Favored Geometry | Reference |

|---|---|---|---|---|---|

| THF | Weakly Coordinating | Strongly coordinated to carbonyl oxygen | Aggregated (e.g., tetramers) | E (generally favored) | quimicaorganica.orgubc.ca |

| THF/HMPT | Strongly Coordinating | Strongly solvated by HMPT | Monomeric ("Naked" enolates) | Z (favored via acyclic transition state) | quimicaorganica.orgubc.ca |

Biomass-Derived Feedstock Conversion Pathways

The development of sustainable chemical processes has led to investigations into producing this compound from renewable biomass-derived feedstocks. These pathways offer a green alternative to traditional petroleum-based synthesis routes.

Aldol Condensation and Hydrodeoxygenation from Lactic Acid and Bio-Based Aldehydes

A significant pathway involves the use of this compound, itself derived from the catalytic conversion of lactic acid, as a platform molecule. rsc.org This bio-derived this compound can be upgraded to longer-chain hydrocarbons suitable for diesel or jet fuel through a two-step process involving aldol condensation followed by hydrodeoxygenation. rsc.org

In the first step, this compound undergoes an aldol condensation reaction with various bio-based aldehydes, such as those derived from furan. The catalyst 1,8-diazabicycloundec-7-ene (DBU) has been identified as highly efficient for this reaction. rsc.org The selectivity of the reaction, favoring either a single or double aldol condensation product, can be controlled by adjusting the reaction temperature. rsc.org When reacting with aromatic aldehydes, aluminium phosphate (B84403) has shown higher catalytic activity than DBU. rsc.org

The second step is the hydrodeoxygenation of the aldol condensation products. This is effectively achieved using a bifunctional catalyst system consisting of Palladium on carbon (Pd/C) and H-beta zeolite. rsc.org This system demonstrates excellent selectivity, leading to the clean formation of branched and cyclic C10–C17 alkanes with a narrow distribution, which are valuable as liquid hydrocarbon fuels. rsc.org

| Step | Reaction | Reactants | Catalyst(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| 1 | Aldol Condensation | This compound (from Lactic Acid) + Furan-based Aldehydes | DBU | C10-C17 Aldol Adducts | rsc.org |

| 1 | Aldol Condensation | This compound (from Lactic Acid) + Aromatic Aldehydes | Aluminium Phosphate | C10-C17 Aldol Adducts | rsc.org |

| 2 | Hydrodeoxygenation | Aldol Adducts | Pd/C + H-beta zeolite | C10–C17 Branched/Cyclic Alkanes | rsc.org |

Reaction Kinetics and Atmospheric Chemistry of 3 Pentanone

Unimolecular Decomposition and Oxidation Kinetics

The oxidation and decomposition of 3-pentanone at high temperatures are fundamental to its performance as a fuel. These processes are investigated through a combination of experimental measurements and the development of detailed chemical kinetic models.

Shock tubes are instrumental in studying the high-temperature autoignition characteristics of fuels. For this compound, ignition delay times have been measured under various conditions to understand its reactivity. universityofgalway.ieacs.orgfigshare.com Experiments have been conducted at reflected shock pressures of 1 atm and higher, covering a temperature range of approximately 690 K to 1850 K. universityofgalway.iefigshare.comresearchgate.net These studies explore a range of equivalence ratios (φ), typically from 0.5 (fuel-lean) to 2.0 (fuel-rich), with fuel concentrations varying from 0.875% to 1.3125% in mixtures with oxygen and argon. universityofgalway.ieacs.orgfigshare.com

Further investigations have been carried out under engine-relevant conditions at high pressures (10, 20, and 40 bar). researchgate.net Interestingly, when 15% this compound is added to n-heptane, the autoignition characteristics of n-heptane remain unaffected, which is a significant finding for its potential use as a fuel tracer. universityofgalway.ieacs.orgfigshare.com

Table 1: Shock Tube Ignition Delay Times for this compound Mixtures

| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Fuel Concentration (%) | Mixture | Ignition Delay Time (μs) |

| 1250-1850 | 1 | 0.5 - 2.0 | 0.875 - 1.3125 | This compound/O₂/Ar | Data specific to individual points within this range |

| 690 - 1270 | 10 | 0.5, 1.0 | Not Specified | Pure this compound | Data specific to individual points within this range |

| 690 - 1270 | 20 | 0.5, 1.0 | Not Specified | Pure this compound | Data specific to individual points within this range |

| 690 - 1270 | 40 | 0.5, 1.0 | Not Specified | Pure this compound | Data specific to individual points within this range |

This table is a representative summary of the conditions studied. For precise ignition delay times, refer to the cited experimental data. universityofgalway.ieresearchgate.net

Laminar flame speed is a fundamental property of a fuel that indicates its reactivity and influences the design of combustion engines. dlr.de For this compound, these speeds have been measured for outwardly propagating spherical flames at an initial pressure of 1 atm across a range of equivalence ratios. universityofgalway.ieacs.orgfigshare.comacs.org These experimental results are crucial for validating and refining the chemical kinetic models developed to simulate the combustion process. acs.org Comparing the flame speeds of this compound with other ketones, such as 2-butanone, provides insights into their relative reactivities. universityofgalway.iefigshare.comacs.org The development of detailed kinetic models that can accurately predict these experimental flame speeds is a primary goal of this research. bath.ac.uk

To accurately simulate the complex oxidation process of this compound, detailed chemical kinetic submechanisms are developed. universityofgalway.ieacs.orgfigshare.com These models encompass a comprehensive set of elementary reactions that describe the fuel's breakdown and subsequent reactions. A key aspect of this modeling is the treatment of pressure-dependent unimolecular fuel decomposition reactions. universityofgalway.ieacs.org The rate constants for these reactions are often calculated for fall-off effects using methodologies like the Troe formalism, which provides a mathematical framework to describe the transition between low-pressure and high-pressure kinetic limits. universityofgalway.ieacs.orgfigshare.com The thermodynamic properties of this compound and the primary radical species formed from hydrogen abstraction are calculated using methods like group additivity to support the model development. acs.org The complete model is then validated by comparing its predictions against experimental data, such as ignition delay times and laminar flame speeds. acs.org

Radical-Initiated Atmospheric Degradation Mechanisms

The atmospheric lifetime and environmental impact of this compound are determined by its reactions with atmospheric oxidants, such as chlorine atoms.

The atmospheric degradation of this compound can be initiated by reaction with chlorine atoms (Cl). nih.gov This reaction proceeds via hydrogen abstraction from different carbon atoms in the this compound molecule. The primary reaction pathways involve the abstraction of a hydrogen atom from either the methylene (B1212753) group (C-2 position) or the methyl group (C-1 position). nih.gov

The product distribution from the Cl-initiated oxidation of this compound changes dramatically in the presence of oxygen. nih.gov At 297 K and in the presence of O₂, the yield of 2-chloro-3-pentanone decreases significantly from 78% to just 2.5%, while the yield of 1-chloro-3-pentanone (B146379) is only slightly reduced. nih.gov This shift is due to the reaction of the initially formed 2-pentanonyl radical with molecular oxygen. nih.gov

This radical-oxygen reaction leads to the formation of a variety of oxygenated species. The major products observed are acetaldehyde (B116499) and propionyl chloride, with a smaller yield of 2,3-pentanedione (B165514). nih.gov The formation of these products indicates that the alkoxy radical formed after O₂ addition undergoes decomposition. nih.gov However, as the temperature is increased to 420 K, the oxygen addition to the 2-pentanonyl radical becomes reversible, and 2-chloro-3-pentanone once again becomes the primary product. nih.gov

Table 2: Product Yields from the Reaction of Cl + this compound at 297 K

| Condition | Product | Yield (%) |

| In absence of O₂ | 1-chloro-3-pentanone | 21 |

| 2-chloro-3-pentanone | 78 | |

| In presence of 500 ppm O₂ | 1-chloro-3-pentanone | 17 |

| 2-chloro-3-pentanone | 2.5 | |

| Acetaldehyde | 59 | |

| Propionyl chloride | 56 | |

| 2,3-pentanedione | 9 |

Source: Data compiled from Kaiser, E. W. (2010). nih.gov Note that yields in the presence of oxygen can exceed 100% due to the reaction stoichiometry.

Reactions with Chlorine Atoms: Hydrogen Abstraction and Product Distribution

Temperature Dependence and Reversibility of Radical Reactions

The rates of radical reactions involving this compound are significantly influenced by temperature. For the key reaction with hydroxyl radicals, which proceeds via hydrogen abstraction, the rate constant generally increases with temperature, a behavior that can be described by the Arrhenius equation. This positive temperature dependence is characteristic of abstraction reactions which have a small energy barrier to overcome. For instance, the rate constant for the reaction with OH radicals is substantially higher at elevated temperatures found in combustion processes compared to typical ambient atmospheric temperatures. nih.govresearchgate.net

The subsequent reactions of the pentanonyl radical formed after the initial H-abstraction also exhibit temperature dependence. At higher temperatures, radical decomposition pathways, involving the breaking of carbon-carbon bonds, become more competitive with rearrangement or addition reactions (e.g., with O₂). researchgate.net While the initial H-abstraction by an OH radical is technically reversible, the reverse reaction is negligible under atmospheric conditions. This is because the resulting 1-methyl-2-oxobutyl radical reacts extremely rapidly with the abundant molecular oxygen (O₂), making the forward reaction pathway effectively irreversible.

Reactions with Hydroxyl Radicals: Kinetics and Mechanistic Pathways

The primary daytime loss process for this compound in the troposphere is its reaction with the hydroxyl radical (OH). For saturated ketones like this compound, the reaction mechanism proceeds via the abstraction of a hydrogen atom from one of the carbon atoms adjacent (in the alpha position) to the carbonyl group. nih.govacs.org

CH₃CH₂C(O)CH₂CH₃ + OH → CH₃CH₂C(O)ĊHCH₃ + H₂O

The rate constant for this reaction has been determined, with a recommended value at room temperature (298 K) providing a basis for calculating its atmospheric lifetime. nih.gov The initial product of this reaction is the 1-methyl-2-oxobutyl radical. This radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂), which is a central intermediate in the subsequent degradation chemistry.

Formation of Short-Chain Carbonyl Compounds and Degradation Schemes

The 1-methyl-2-oxobutyl peroxy radical (CH₃CH₂C(O)CH(OO•)CH₃) undergoes further reactions, primarily with nitric oxide (NO) in polluted environments, to form an alkoxy radical (RO•).

CH₃CH₂C(O)CH(OO•)CH₃ + NO → CH₃CH₂C(O)CH(O•)CH₃ + NO₂

This alkoxy radical is unstable and rapidly decomposes via C-C bond scission. There are two principal decomposition pathways:

Pathway A: Scission of the bond between the carbonyl carbon and the alpha-carbon, yielding propionaldehyde (B47417) and an acetyl radical. CH₃CH₂C(O)CH(O•)CH₃ → CH₃CH₂CHO (Propionaldehyde) + CH₃ĊO (Acetyl radical)

Pathway B: Scission of the bond between the alpha-carbon and the terminal methyl group, yielding acetaldehyde and a propionyl radical. CH₃CH₂C(O)CH(O•)CH₃ → CH₃CHO (Acetaldehyde) + CH₃CH₂ĊO (Propionyl radical)

The acetyl and propionyl radicals are further oxidized in the atmosphere, ultimately leading to the formation of carbon dioxide and other products. Studies on the oxidation of 3-pentanol (B84944), which has this compound as a major oxidation product, have experimentally identified both acetaldehyde and propionaldehyde as significant products, supporting this degradation scheme. acs.org The formation of these shorter-chain, more oxygenated compounds is a key feature of the atmospheric processing of larger volatile organic compounds.

Environmental Fate and Transport Studies

The ultimate fate of this compound and its degradation products is determined by a combination of further chemical reactions, photolysis, and physical removal processes from the atmosphere.

Photolytic Degradation Processes and Product Formation

This compound contains a carbonyl chromophore which allows it to absorb ultraviolet radiation present in sunlight, leading to its photolysis. wikipedia.org The primary photochemical process for simple ketones like this compound is the Norrish Type I cleavage, which involves the breaking of one of the carbon-carbon bonds adjacent to the carbonyl group.

CH₃CH₂C(O)CH₂CH₃ + hν → CH₃ĊH₂ + •C(O)CH₂CH₃

The resulting acyl radical (propionyl radical) is unstable and rapidly decarbonylates:

•C(O)CH₂CH₃ → ĊH₂CH₃ + CO

CH₃CH₂C(O)CH₂CH₃ + hν → 2 CH₃ĊH₂ (Ethyl radicals) + CO (Carbon monoxide)

This process is a direct source of ethyl radicals and carbon monoxide in the atmosphere. The efficiency of this process is described by the fluorescence quantum yield, which quantifies the fraction of absorbed photons that are re-emitted as light versus those that lead to chemical reaction or other non-radiative decay pathways.

| Excitation Wavelength (nm) | Pressure (mbar) | Fluorescence Quantum Yield of this compound |

| 308 | 20 | 1.1 x 10⁻³ |

| 308 | 1013 | 1.1 x 10⁻³ |

| 248 | 20 | 4.8 x 10⁻⁴ |

This table shows the measured fluorescence quantum yields for this compound under different conditions. A lower quantum yield suggests a higher probability of photochemical reaction upon light absorption. Data sourced from a study by Ossler and Sick.

Atmospheric Partitioning and Wet Deposition of Degradation Products

The primary degradation products of this compound, acetaldehyde and propionaldehyde, are relatively soluble in water. nih.govnih.gov Their partitioning between the gas phase and atmospheric aqueous phases (like cloud and rain droplets) is described by Henry's Law.

The Henry's Law constants for these aldehydes indicate that a significant fraction can dissolve in atmospheric water. This dissolution facilitates their removal from the atmosphere through wet deposition, which includes rainout (in-cloud scavenging) and washout (below-cloud scavenging). nih.gov The efficiency of this removal is often quantified by the scavenging ratio, which relates the concentration of a substance in precipitation to its concentration in the air. copernicus.org The presence of acetaldehyde and propionaldehyde has been confirmed in samples of wet deposition, indicating that this is a significant sink for these atmospheric oxidation products. researchgate.netacs.org

| Compound | Henry's Law Constant (atm·m³/mol) |

| Acetaldehyde | 6.67 x 10⁻⁵ |

| Propionaldehyde | 7.34 x 10⁻⁵ |

This table presents the Henry's Law constants for the major degradation products of this compound at 25 °C, indicating their potential to partition into aqueous phases. Data sourced from Gaffney et al. (1987) and Staudinger & Roberts (1996). nih.govnih.gov

Biological Significance and Metabolic Intermediacy of 3 Pentanone

Mammalian Metabolism and Biomarker Research

3-Pentanone has been identified as a volatile organic compound (VOC) in exhaled breath that shows significant alterations during inflammatory conditions. researchgate.net Research involving the analysis of exhaled breath has revealed a distinct pattern of this compound concentrations in response to systemic inflammation. nih.gov Initially, during the early phases of inflammation, levels of exhaled this compound tend to decrease. However, as the inflammatory state persists and progresses, a significant increase in its concentration is observed. nih.gov This dynamic change suggests a shift in metabolic processes related to the body's response to inflammatory stress. The study of VOCs in breath is a promising, non-invasive method for monitoring physiological states, with ketones like this compound being implicated as potential biomarkers for inflammatory processes. researchgate.netowlstonemedical.comnih.gov

The changes in this compound levels are thought to be linked to the catabolism of branched-chain keto acids (BCKAs). researchgate.netnih.gov During prolonged inflammation, the body's energy requirements change, leading to the irreversible degradation of BCKAs. This process is believed to result in the increased production and subsequent exhalation of this compound, reflecting underlying metabolic shifts. nih.gov

Table 1: Changes in Exhaled this compound During Inflammation This table is interactive. Users can sort columns by clicking on the headers.

| Inflammatory Stage | Change in this compound Level | Associated Metabolic State |

|---|---|---|

| Early Inflammation | Decrease | Initial reuse of BCKAs for protein synthesis may be favored. nih.gov |

The metabolic origin of the elevated this compound observed during inflammation is hypothesized to stem from the altered catabolism of branched-chain amino acids (BCAAs) and their corresponding keto acids (BCKAs). researchgate.netnih.gov Under inflammatory stress, there is an increased breakdown of BCAAs (leucine, isoleucine, and valine), which are first converted to BCKAs. youtube.com These BCKAs then undergo oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govyoutube.com